(2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Overview
Description
(2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, also known as this compound, is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Serotonergic System Study
Research has shown that analogs of tryptophan, such as alpha-Methyl-L-tryptophan (alpha-MTrp), can be used to study the brain's serotonergic system by measuring the unidirectional uptake of alpha-MTrp and its conversion to serotonin (5-HT) synthesis rates. This method is useful for determining brain 5-HT synthesis rates and has applications in studying the control of 5-HT synthesis and how it is altered by drugs in both animals and humans. The approach is based on the trapping of labeled alpha-MTrp in brain tissue, highlighting the significant body of evidence that suggests labeled alpha-MTrp is a useful tracer for studying brain 5-HT synthesis under most circumstances (Diksic & Young, 2001).
PET Research in Gliomas
Clinical PET studies have been motivated by the goal of predicting prognosis and planning and monitoring therapy in gliomas. Large neutral amino acid tracers, including 18F-labeled compounds like fluoroethyltyrosine and fluorodopa, have been used for targeting biopsies, therapy planning and monitoring, and as outcome markers in clinical trials. 11C-alpha-methyltryptophan (AMT) has been proposed as an alternative to 11C-methionine for imaging purposes, demonstrating the versatility of specific amino acid analogs in medical imaging and diagnosis of brain tumors (Herholz, 2017).
Synthesis and Chemical Properties
Research on compounds like 1,2-oxazines and 1,2-benzoxazines, which can be synthesized through related chemical pathways, provides insights into the synthesis, chemical properties, and potential applications of complex organic molecules. These studies involve the cyclization of specific precursors and explore the importance of oxazinium salts as electrophiles, offering a foundation for understanding the chemical behavior and synthesis of complex molecules such as "(2S,Alphar)-alpha-(aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol" (Sainsbury, 1991).
Mechanism of Action
Target of Action
The primary target of this compound is the Phenylalanyl tRNA synthetase (PheRS) . PheRS is a promising antimicrobial target due to its unique structure and the possibility of selectivity in the design of inhibitors .
Mode of Action
This compound is designed to mimic the natural substrate of PheRS, phenylalanyl adenylate (Phe-AMP), and interacts with PheRS through flexible alignment . The interaction with PheRS leads to the inhibition of the enzyme, disrupting its normal function .
Biochemical Pathways
PheRS is part of the aminoacyl tRNA synthetase (aaRS) enzymes, which catalyze the activation and the attachment of a specific amino acid to its cognate tRNA . By inhibiting PheRS, this compound disrupts the normal functioning of the aaRS enzymes, affecting protein synthesis .
Pharmacokinetics
The compound’s interaction with phers and its antimicrobial effects suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of PheRS disrupts the normal functioning of the aaRS enzymes, leading to a disruption in protein synthesis. This can have a significant impact on cellular functions, particularly in microorganisms, leading to antimicrobial effects .
Properties
IUPAC Name |
(1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWOKAJCYBGRTK-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466518 | |
Record name | (1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303176-42-3 | |
Record name | (αR,2S)-α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303176-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-2-amino-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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